molecular formula C15H12O7 B2748275 (+/-)-Taxifolin CAS No. 98006-93-0

(+/-)-Taxifolin

Cat. No.: B2748275
CAS No.: 98006-93-0
M. Wt: 304.254
InChI Key: CXQWRCVTCMQVQX-UHFFFAOYSA-N
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Safety and Hazards

  • Bioavailability : DHQ’s bioavailability is low, limiting its therapeutic use. Innovative techniques (such as liposomization and crystal engineering) can enhance its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

(+/-)-Taxifolin can be synthesized through the reduction of quercetin, a related flavonoid. This reduction involves the addition of hydrogen atoms to the quercetin molecule, altering its structure and enhancing certain biological activities .

Industrial Production Methods

Industrial production of dihydroquercetin primarily involves the extraction from coniferous wood, such as larch or Douglas fir. The process includes heating the crushed wood, filtering the extract, evaporating it, and crystallizing the target product from hot water . Another method involves the use of ethyl acetate for extraction, followed by crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form hydrogen bonds with α-glucosidase amino acids, indicating its potential as an inhibitor .

Common Reagents and Conditions

Common reagents used in the reactions involving dihydroquercetin include hydrogen for reduction reactions and cyclodextrins for improving solubility . The conditions often involve controlled temperatures and specific pH levels to ensure optimal reaction outcomes.

Major Products Formed

The major products formed from the reactions of dihydroquercetin include its derivatives, such as aminomethylated derivatives, which exhibit enhanced biological activities .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859394
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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